1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Description
Properties
IUPAC Name |
1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-9-14(10-16(20-2)17(15)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWDVPAAEXTUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352821 | |
| Record name | N-benzyl-N-(3,4,5-trimethoxybenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94271-52-0 | |
| Record name | N-benzyl-N-(3,4,5-trimethoxybenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Approach
Principle:
Reductive amination is a widely used method to synthesize secondary and tertiary amines by reacting an amine with an aldehyde or ketone, followed by reduction of the intermediate imine or iminium ion.
- React benzylamine or phenylmethanamine with 3,4,5-trimethoxybenzaldehyde under inert atmosphere (argon) in a dry solvent such as methanol.
- Use a catalytic amount of a transition metal catalyst (e.g., iridium complexes) and a base such as cesium carbonate to facilitate the reaction.
- Heat the mixture at approximately 100 °C for 16 hours to promote imine formation and subsequent reduction to the tertiary amine.
- Purify the crude product by column chromatography using ethyl acetate/hexane mixtures.
- A study demonstrated the synthesis of N-benzylated tertiary amines via tandem catalysis using iridium catalysts and cesium carbonate in methanol, achieving high conversion rates and yields (typically >80%) under these conditions.
- The reaction proceeds through imine intermediates, confirmed by ^1H NMR analysis using internal standards.
- The method is scalable, with preparative scale reactions (5 mmol) yielding pure products after chromatographic purification.
| Parameter | Condition/Value | Notes |
|---|---|---|
| Amine | Benzylamine or phenylmethanamine | 0.20 mmol (small scale) |
| Aldehyde | 3,4,5-Trimethoxybenzaldehyde | 0.20 mmol |
| Catalyst | Iridium complex (Cat. 1) | 0.2 mol % |
| Base | Cesium carbonate | 20 mol % |
| Solvent | Dry methanol | 1.2 mL |
| Temperature | 100 °C | Oil bath |
| Reaction time | 16 hours | Under argon atmosphere |
| Purification | Column chromatography | EtOAc/hexane |
| Yield | Typically >80% | Confirmed by NMR and chromatography |
Nucleophilic Substitution Route (Alternative)
Principle:
This method involves nucleophilic substitution of a benzyl halide derivative with an amine nucleophile.
- React 3,4,5-trimethoxybenzyl chloride with phenylmethanamine or benzylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
- The reaction is carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at moderate temperatures (35–50 °C) for several hours.
- The base neutralizes the hydrochloric acid formed and drives the substitution to completion.
- The product is isolated by extraction and purified by chromatography.
- Similar benzylated amines have been synthesized by this method with moderate to good yields (~40–70%) depending on reaction conditions and purification.
- Optimization of stoichiometry (1:1.2 molar ratio of amine to benzyl halide) and temperature control minimizes side reactions and byproducts.
- This method is amenable to scale-up with solvent recycling and controlled addition rates.
| Parameter | Condition/Value | Notes |
|---|---|---|
| Benzyl halide | 3,4,5-Trimethoxybenzyl chloride | 1 equiv |
| Amine | Phenylmethanamine or benzylamine | 1.2 equiv |
| Base | Sodium hydroxide or K2CO3 | Excess |
| Solvent | DMF or acetonitrile | Polar aprotic solvent |
| Temperature | 35–50 °C | Controlled heating |
| Reaction time | 4 hours | Monitored by TLC |
| Purification | Silica gel chromatography | Hexane/ethyl acetate |
| Yield | 40–70% | Depends on conditions |
Catalytic N-Methylation and N-Benzylation Tandem Synthesis
Principle:
A tandem catalytic process can be employed where primary amines and aldehydes undergo sequential N-methylation and N-benzylation to form tertiary amines.
- Combine benzylamine, 3,4,5-trimethoxybenzaldehyde, a suitable catalyst (e.g., iridium-based), and base in methanol.
- Heat under inert atmosphere to promote formation of N-methylated tertiary amines.
- The reaction proceeds via imine intermediates and hydride transfer steps catalyzed by the metal complex.
- This method has been reported to efficiently produce N-benzyl-N-methyl amines with high selectivity and yields.
- The reaction conditions are mild and environmentally friendly, using methanol as solvent and low catalyst loading (0.2 mol %).
- The process is supported by detailed NMR and IR characterization confirming product identity.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: ^1H and ^13C NMR confirm the formation of the tertiary amine, with characteristic chemical shifts for methoxy groups (~3.7–3.9 ppm) and benzylic protons. Coupling constants and integration support the substitution pattern.
- IR Spectroscopy: Absence of aldehyde C=O stretch (~1700 cm^-1) and presence of C-N stretches confirm amine formation.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight (~299 g/mol for this compound) confirm molecular identity.
- Chromatography: Purity assessed by TLC and column chromatography using EtOAc/hexane mixtures.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | Benzylamine + 3,4,5-trimethoxybenzaldehyde + Ir catalyst + Cs2CO3 | 100 °C, 16 h, MeOH, inert atmosphere | >80% | High selectivity, scalable | Requires catalyst and inert atmosphere |
| Nucleophilic Substitution | 3,4,5-Trimethoxybenzyl chloride + phenylmethanamine + base | 35–50 °C, 4 h, DMF or MeCN | 40–70% | Simple reagents, mild conditions | Moderate yield, side reactions possible |
| Tandem Catalytic N-Methylation | Benzylamine + aldehyde + Ir catalyst + base | 100 °C, 16 h, MeOH | High | One-pot, efficient | Catalyst cost, reaction time |
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine has been investigated for its role as a pharmacophore in drug development. It shows promise in targeting multiple biological pathways, particularly in the development of anti-cancer, anti-inflammatory, and anti-microbial agents. The compound's ability to inhibit tubulin polymerization is particularly noteworthy, as this mechanism is crucial for cell division and cancer progression.
Mechanism of Action
The compound interacts with various biomolecules, including heat shock protein 90 (Hsp90) and platelet-derived growth factor receptor β. These interactions can lead to alterations in cell signaling pathways and gene expression, making it a valuable tool for understanding cellular processes and developing therapeutic strategies.
Organic Synthesis
Intermediate in Chemical Reactions
In organic synthesis, this compound serves as a versatile intermediate for creating complex organic molecules. Its structure allows for the introduction of various functional groups through reactions such as oxidation, reduction, and nucleophilic substitution. For instance:
- Oxidation Reactions: The compound can be oxidized to yield ketones or carboxylic acids using agents like potassium permanganate.
- Reduction Reactions: It can be reduced to form amines or alcohols using lithium aluminum hydride.
- Substitution Reactions: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Biological Studies
Enzyme Inhibition Studies
The compound is extensively used in biochemical research to study enzyme inhibition mechanisms. Its structural similarity to biologically active molecules makes it an excellent candidate for investigating how specific enzymes interact with substrates and inhibitors. This research can lead to the development of new drugs that target these enzymes effectively.
Cellular Impact Research
Research has demonstrated that this compound affects various cellular processes. For example, its interaction with tubulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This characteristic positions the compound as a potential lead compound in cancer therapy.
Industrial Applications
Specialty Chemicals Production
Beyond its laboratory applications, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for developing materials with specific characteristics required in various industrial applications.
Summary of Research Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Inhibits tubulin polymerization; potential anti-cancer and anti-inflammatory agent |
| Organic Synthesis | Serves as an intermediate; undergoes oxidation/reduction/substitution reactions |
| Biological Studies | Affects enzyme inhibition; influences cell signaling pathways and gene expression |
| Industrial Applications | Used in producing specialty chemicals with tailored properties |
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Cancer Research: A study demonstrated that the compound significantly inhibits cancer cell proliferation by disrupting microtubule dynamics.
- Drug Development: Research indicated its potential as a scaffold for designing new anti-cancer drugs targeting specific enzymes involved in tumor growth.
- Synthetic Chemistry: Various synthetic routes have been developed utilizing this compound as an intermediate to create novel organic materials with desired properties.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90, leading to anti-cancer effects . The compound also interacts with various receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
*Calculated based on formula C₁₇H₂₁NO₃.
Key Observations :
- Substituent Impact: The 3,4,5-trimethoxybenzyl group enhances lipophilicity and π-π stacking interactions, critical for receptor binding . Heterocyclic Modifications: Compounds like PODO-1 (a dihydrofuranone derivative) exhibit distinct biological profiles (e.g., PPARγ agonism) due to conformational rigidity introduced by the cyclic structure .
Biological Activity
1-Phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine, a compound with potential therapeutic applications, has garnered attention in recent years due to its biological activities. This article reviews the compound's synthesis, biological evaluations, and its potential as an anticancer and antimicrobial agent based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of phenylmethanamine with 3,4,5-trimethoxybenzaldehyde through a condensation reaction. This method yields the target compound with high purity and yield. The structure can be confirmed using spectroscopic techniques such as NMR and IR.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. It has shown significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 0.75 | Inhibition of tubulin polymerization |
| HeLa (cervical cancer) | 0.70 | Induction of apoptosis via caspase activation |
| K562 (leukemia) | 0.75 | Cell cycle arrest at G2/M phase |
The compound's activity is attributed to its ability to disrupt microtubule dynamics and induce apoptosis in cancer cells, as evidenced by increased caspase activity and cell cycle analysis showing accumulation in the G2/M phase .
Antimicrobial Activity
In addition to its anticancer potential, this compound has exhibited antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains .
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the compound's effect on breast cancer cells (MCF-7). Treatment resulted in a significant decrease in cell viability and induced apoptosis through the activation of caspases 3 and 9. The study concluded that the compound could serve as a lead for developing new anticancer agents .
- Antimicrobial Evaluation : In another investigation, the compound was tested against a panel of bacterial pathogens. The results indicated that it inhibited bacterial growth effectively at low concentrations compared to standard antibiotics. This suggests its potential use as an antimicrobial agent .
Q & A
Q. Key Factors Affecting Yield :
What analytical techniques are most effective for characterizing this compound, and how should data interpretation address common pitfalls?
Basic Research Question
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., C₁₉H₂₃NO₄ requires m/z 328.1549; observed 328.1545 ).
- NMR : Key signals include aromatic protons (δ 6.48–7.50 ppm for trimethoxyphenyl and phenyl groups) and methoxy resonances (δ ~3.6–3.9 ppm) .
- Pitfalls : Overlapping peaks in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution.
Advanced Tip : Use deuterated solvents (e.g., CDCl₃) to avoid residual proton interference, as noted in trimethoxybenzylamine derivatives .
What safety protocols are critical when handling 3,4,5-trimethoxyphenyl-containing amines in laboratory settings?
Basic Research Question
- Hazard Mitigation :
- Storage : -20°C under inert atmosphere (N₂/Ar) to prevent oxidation, as recommended for structurally similar amines .
How do structural modifications (e.g., methoxy group positioning) influence biological activity, and what SAR insights exist?
Advanced Research Question
The 3,4,5-trimethoxyphenyl moiety is critical for microtubule disruption and antiproliferative activity . Key SAR findings:
Methodological Insight : Use comparative docking studies to predict binding interactions, as demonstrated for trimethoxyphenyl antifolates .
How can researchers resolve contradictions in reported antiproliferative mechanisms of this compound?
Advanced Research Question
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Strategies include:
- Dose-response validation : Replicate studies across multiple cell lines (e.g., HeLa vs. MCF-7) to confirm IC₅₀ consistency .
- Purity checks : Use HPLC-UV (λmax ~255 nm) to rule out degradation products .
- Mechanistic studies : Combine tubulin polymerization assays with apoptosis markers (e.g., caspase-3) to distinguish primary vs. secondary effects .
What strategies optimize the synthesis of derivatives for high-throughput screening?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
